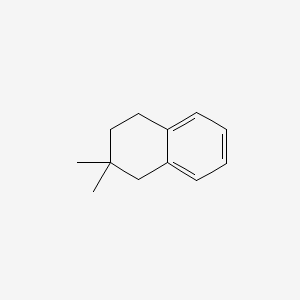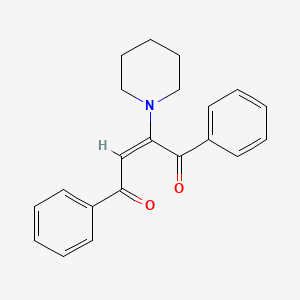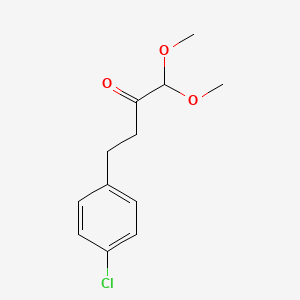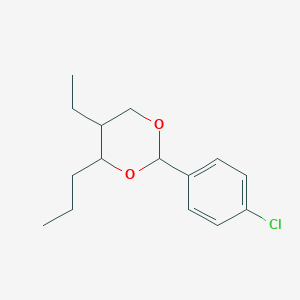
Dysprosium;iron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dysprosium-iron compounds are a class of materials that combine the rare earth element dysprosium with iron. Dysprosium, represented by the symbol Dy and atomic number 66, is a silvery-white metal that belongs to the lanthanide series. Iron, represented by the symbol Fe and atomic number 26, is a well-known transition metal. Dysprosium-iron compounds are known for their unique magnetic properties and are used in various high-tech applications, including permanent magnets, data storage, and advanced materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Electrolysis in Fluoride-Based Electrolytes: : One method for producing dysprosium-iron alloys involves electrolysis in fluoride-based electrolytes. Rare earth oxides, such as dysprosium oxide (Dy₂O₃), are dissolved in a mixture of rare earth fluoride (DyF₃) and lithium fluoride (LiF) at high temperatures (around 1050°C). The electrolysis process uses graphite anodes and iron cathodes to deposit the dysprosium-iron alloy in liquid form .
-
Reduction Diffusion Method: : Another method involves the reduction diffusion process, where dysprosium oxide (Dy₂O₃) is reduced using calcium (Ca) and sodium chloride (NaCl) as reducers. The process is carried out at high temperatures, resulting in the formation of dysprosium-iron alloy powder with controlled dysprosium content .
Industrial Production Methods
Industrial production of dysprosium-iron alloys typically involves large-scale electrolysis processes using fluoride-based electrolytes. The optimization of these methods focuses on energy efficiency and minimizing environmental impact. The control of rare earth oxide solubility in the electrolyte is crucial for stable and efficient production .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Dysprosium-iron compounds can undergo oxidation reactions, forming oxides such as dysprosium oxide (Dy₂O₃) and iron oxide (Fe₂O₃).
Reduction: Reduction reactions involve the conversion of dysprosium and iron oxides back to their metallic forms using reducing agents like calcium or lithium.
Substitution: Dysprosium can react with halogens to form halides such as dysprosium fluoride (DyF₃) and dysprosium chloride (DyCl₃).
Common Reagents and Conditions
Oxidation: Oxygen (O₂) or air at high temperatures.
Reduction: Calcium (Ca) or lithium (Li) as reducing agents.
Substitution: Halogens (F₂, Cl₂) at elevated temperatures.
Major Products
Oxides: Dy₂O₃, Fe₂O₃
Halides: DyF₃, DyCl₃
Aplicaciones Científicas De Investigación
Dysprosium-iron compounds have a wide range of scientific research applications:
Magnetic Materials: Dysprosium-iron alloys are used in the production of high-performance permanent magnets, which are essential in various electronic devices, electric vehicles, and wind turbines.
Data Storage: Due to their magnetic properties, dysprosium-iron compounds are used in data storage systems, enhancing storage capacity and efficiency.
Photonics: Dysprosium-doped materials are used in photonics applications, including lasers and optical fibers.
Nuclear Reactors: Dysprosium’s high thermal neutron absorption cross-section makes it useful in controlling nuclear reactions.
Mecanismo De Acción
The unique properties of dysprosium-iron compounds are primarily due to the interaction between dysprosium’s unpaired 4f electrons and iron’s magnetic properties. Dysprosium’s high magnetic susceptibility and ability to form stable compounds with iron contribute to the overall magnetic behavior of the alloy. The molecular targets and pathways involved include the alignment of magnetic domains and the stabilization of magnetic moments within the material .
Comparación Con Compuestos Similares
Similar Compounds
Neodymium-Iron-Boron (NdFeB): Another widely used magnetic material with high magnetic strength.
Samarium-Cobalt (SmCo): Known for its high-temperature stability and strong magnetic properties.
Terbium-Iron (TbFe): Similar to dysprosium-iron, terbium-iron compounds also exhibit strong magnetic properties.
Uniqueness
Dysprosium-iron compounds are unique due to dysprosium’s high magnetic susceptibility and thermal neutron absorption cross-section. These properties make dysprosium-iron alloys particularly suitable for applications requiring high magnetic performance and stability under varying temperature conditions .
Propiedades
Número CAS |
12019-81-7 |
|---|---|
Fórmula molecular |
DyFe2 |
Peso molecular |
274.19 g/mol |
Nombre IUPAC |
dysprosium;iron |
InChI |
InChI=1S/Dy.2Fe |
Clave InChI |
XODWCXCJKRVYFH-UHFFFAOYSA-N |
SMILES canónico |
[Fe].[Fe].[Dy] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


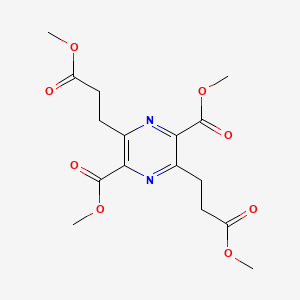
![n-[2-(2-Undecyl-4,5-dihydro-1h-imidazol-1-yl)ethyl]butan-1-amine](/img/structure/B14727895.png)
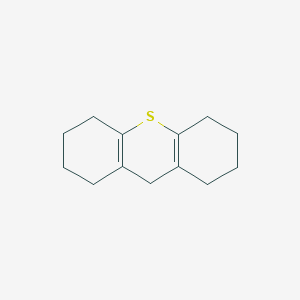
![2-[2-Ethyl-3-(2-hydroxyethylsulfanyl)hexyl]sulfanylethanol](/img/structure/B14727907.png)
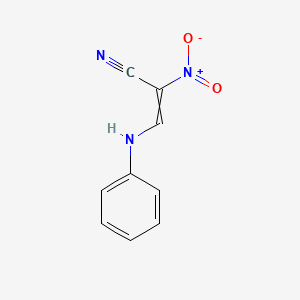
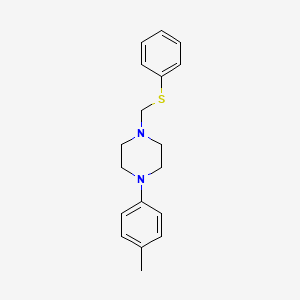
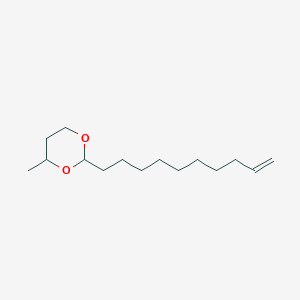
![(4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)acetic acid](/img/structure/B14727925.png)
![(2S)-2-amino-5-[[(2R)-3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyldisulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14727936.png)
